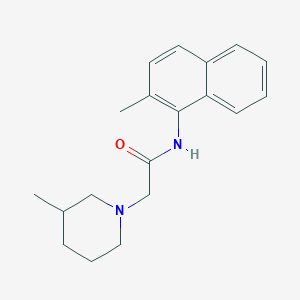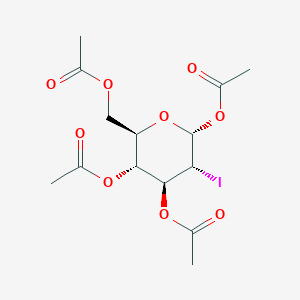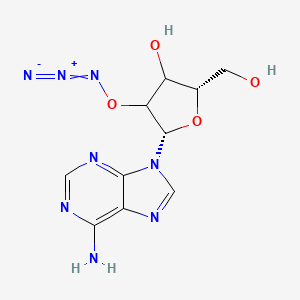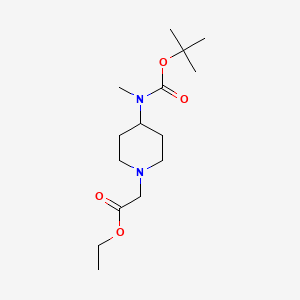
(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with glyoxal and ammonium acetate to form the imidazole ring. This intermediate is then subjected to reductive amination with formaldehyde and ammonium formate to introduce the methanamine group. Finally, the compound is treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
(5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, allowing it to modulate biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
(4-(Trifluoromethyl)phenyl)-1H-imidazole: Lacks the methanamine group.
(5-(4-Methylphenyl)-1H-imidazol-2-yl)methanamine: Contains a methyl group instead of a trifluoromethyl group.
(5-(4-Chlorophenyl)-1H-imidazol-2-yl)methanamine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5-(4-(Trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanamine dihydrobromide imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it particularly valuable in applications where these properties are advantageous.
特性
分子式 |
C11H12Br2F3N3 |
|---|---|
分子量 |
403.04 g/mol |
IUPAC名 |
[5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]methanamine;dihydrobromide |
InChI |
InChI=1S/C11H10F3N3.2BrH/c12-11(13,14)8-3-1-7(2-4-8)9-6-16-10(5-15)17-9;;/h1-4,6H,5,15H2,(H,16,17);2*1H |
InChIキー |
AQQVIBBSNYMRSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)C(F)(F)F.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)



![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)


![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)

![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)

